AChE/BChE/MAO-B-IN-3

描述

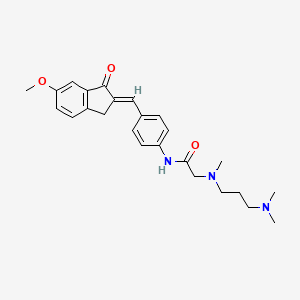

Structure

3D Structure

属性

分子式 |

C25H31N3O3 |

|---|---|

分子量 |

421.5 g/mol |

IUPAC 名称 |

2-[3-(dimethylamino)propyl-methylamino]-N-[4-[(E)-(5-methoxy-3-oxo-1H-inden-2-ylidene)methyl]phenyl]acetamide |

InChI |

InChI=1S/C25H31N3O3/c1-27(2)12-5-13-28(3)17-24(29)26-21-9-6-18(7-10-21)14-20-15-19-8-11-22(31-4)16-23(19)25(20)30/h6-11,14,16H,5,12-13,15,17H2,1-4H3,(H,26,29)/b20-14+ |

InChI 键 |

JRKPPAOCYQBUPN-XSFVSMFZSA-N |

手性 SMILES |

CN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)/C=C/2\CC3=C(C2=O)C=C(C=C3)OC |

规范 SMILES |

CN(C)CCCN(C)CC(=O)NC1=CC=C(C=C1)C=C2CC3=C(C2=O)C=C(C=C3)OC |

产品来源 |

United States |

In Vitro Enzymatic Inhibition Profile of Ache/bche/mao B in 3

Methodologies for Cholinesterase Activity Assessment

The inhibitory potential of AChE/BChE/MAO-B-IN-3 against both acetylcholinesterase and butyrylcholinesterase was determined using a well-established spectrophotometric method.

Spectrophotometric Ellman's Method for AChE and BChE Inhibition Assays

The assessment of AChE and BChE inhibition was conducted using the spectrophotometric method developed by Ellman and colleagues. researchgate.netsemanticscholar.org This widely used assay relies on the measurement of the rate of hydrolysis of a thiocholine (B1204863) ester substrate by the respective cholinesterase enzyme. semanticscholar.org The reaction produces thiocholine, which then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate. The intensity of this color, which is directly proportional to the enzyme's activity, is measured spectrophotometrically at a wavelength of 412 nm. nih.govpublichealthtoxicology.com The presence of an inhibitor, such as this compound, reduces the rate of the enzymatic reaction, leading to a decrease in the formation of the yellow product.

Substrate Selection and Reaction Conditions

For the specific evaluation of AChE and BChE inhibition by the indanone derivative, acetylthiocholine (B1193921) iodide (ATCI) and butyrylthiocholine (B1199683) iodide (BTCI) were used as the respective substrates for each enzyme. The reactions were carried out in a phosphate (B84403) buffer solution (pH 8.0). The general procedure involves incubating the enzyme with the inhibitor for a set period before introducing the substrate to initiate the reaction. The change in absorbance is then monitored over time to determine the rate of reaction and, consequently, the level of inhibition.

Methodologies for Monoamine Oxidase B Activity Assessment

The inhibitory effect of the compound on monoamine oxidase B was also evaluated using a spectrophotometric technique.

Spectrophotometric Assays for MAO-B Inhibition

The activity of MAO-B is commonly determined by monitoring the enzymatic conversion of a substrate to its corresponding aldehyde, ammonia, and hydrogen peroxide. One established method involves a peroxidase-linked spectrophotometric assay. In this system, the hydrogen peroxide produced in the MAO-B-catalyzed reaction is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable color change. nih.gov This allows for the continuous monitoring of enzyme activity.

Substrate Selection (e.g., Benzylamine)

Benzylamine (B48309) is a preferred substrate for MAO-B and is frequently used in spectrophotometric assays to determine the enzyme's activity and the potency of its inhibitors. ucdavis.eduacs.org The oxidation of benzylamine by MAO-B produces benzaldehyde, which can be monitored directly by measuring the increase in absorbance at a specific wavelength. ucdavis.eduibmc.msk.ru For the assessment of this compound, a method based on the oxidation of a suitable substrate like benzylamine was employed to quantify its inhibitory effect on human MAO-B.

Quantitative Assessment of Enzyme Inhibition

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The compound, referred to as D38 in the foundational study, was identified as a highly potent inhibitor of all three target enzymes. nih.gov

The IC50 values for this compound against the human forms of these enzymes are presented in the table below. nih.gov

| Enzyme | IC50 (µM) |

| Acetylcholinesterase (AChE) | 0.0473 |

| Butyrylcholinesterase (BChE) | 0.0782 |

| Monoamine Oxidase B (MAO-B) | 0.0359 |

Determination of IC50 Values for AChE, BChE, and MAO-B

This compound demonstrated potent inhibitory activity against all three target enzymes. The IC50 values were determined experimentally and highlight the compound's efficacy in the nanomolar range. For comparative purposes, its effect on monoamine oxidase-A (MAO-A) was also assessed.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (hAChE) | 0.0473 ± 0.0014 |

| Butyrylcholinesterase (hBChE) | 0.0782 ± 0.0021 |

| Monoamine Oxidase-B (hMAO-B) | 0.0359 ± 0.0011 |

| Monoamine Oxidase-A (hMAO-A) | 0.2215 ± 0.0083 |

Calculation of Inhibition Constants (Ki)

To further characterize the enzyme-inhibitor interactions, the inhibition constants (Ki) were calculated. These values provide a more precise measure of the binding affinity of this compound to the active sites of the enzymes. The Ki values confirm the potent nature of the inhibition observed in the IC50 studies.

| Enzyme | Ki (µM) |

|---|---|

| Acetylcholinesterase (hAChE) | 0.0212 ± 0.0011 |

| Butyrylcholinesterase (hBChE) | 0.0453 ± 0.0013 |

| Monoamine Oxidase-B (hMAO-B) | 0.0289 ± 0.0009 |

Enzyme Inhibition Kinetics of this compound

Kinetic studies were performed to elucidate the mechanism through which this compound inhibits its target enzymes.

Lineweaver-Burk Plot Analysis

The mode of enzyme inhibition was investigated using Lineweaver-Burk (double reciprocal) plot analysis. By plotting the inverse of reaction velocity (1/V) against the inverse of substrate concentration (1/[S]) at various inhibitor concentrations, the nature of the interaction between the compound and the enzymes was determined. The graphical analysis of these plots was instrumental in establishing the type of inhibition.

Determination of Inhibition Types (Competitive, Non-Competitive, Mixed-Type)

The kinetic analysis revealed that this compound acts as a mixed-type inhibitor for all three target enzymes: AChE, BChE, and MAO-B. A mixed-type inhibition pattern suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reactions.

Reversibility Studies of Enzyme Inhibition

The reversibility of the inhibition was assessed through dialysis experiments. These studies are crucial for understanding whether the inhibitor binds covalently or non-covalently to the enzyme. The results of the reversibility studies indicated that the inhibition of AChE, BChE, and MAO-B by this compound is reversible. This characteristic is often sought after in drug design to avoid permanent enzyme deactivation.

Selectivity Profile Analysis

An essential aspect of a multi-target inhibitor is its selectivity profile. This compound exhibited a nuanced profile. While it potently inhibits both cholinesterases, it shows a slight preference for AChE over BChE, with IC50 values of 0.0473 µM and 0.0782 µM, respectively.

More pronounced selectivity was observed for the monoamine oxidase enzymes. The compound is a significantly more potent inhibitor of MAO-B than MAO-A. The selectivity index (SI), calculated as the ratio of IC50(MAO-A)/IC50(MAO-B), was found to be 6.17. This indicates that this compound is over 6-fold more selective for MAO-B, which is a desirable trait for therapeutic agents targeting neurodegenerative disorders, as it may reduce the risk of side effects associated with MAO-A inhibition.

Selectivity Index for AChE over BChE

The selectivity of a compound for AChE over BChE is a crucial parameter in the development of therapeutic agents for Alzheimer's disease, as the relative roles of these two cholinesterases change during the progression of the disease. mdpi.com The selectivity index (SI) is calculated as the ratio of the IC50 value for BChE to the IC50 value for AChE.

Based on the reported IC50 values, the selectivity index of this compound for AChE over BChE is approximately 1.65 (IC50 for hBChE / IC50 for hAChE = 0.0782 µM / 0.0473 µM). This indicates that the compound is slightly more potent in inhibiting AChE compared to BChE, suggesting a relatively balanced inhibition of both cholinesterases.

Table 2: Selectivity Index for AChE over BChE

| Compound | IC50 hAChE (µM) | IC50 hBChE (µM) | Selectivity Index (BChE/AChE) |

| This compound | 0.0473 | 0.0782 | ~1.65 |

Selectivity Index for MAO-B over MAO-A

Selective inhibition of MAO-B is considered a desirable attribute for neuroprotective agents, as MAO-B is the predominant form in the brain and is involved in the catabolism of dopamine. nih.gov Information regarding the inhibitory activity of this compound against MAO-A is not specified in the provided search results, which focus on its potent inhibition of MAO-B. Therefore, a precise selectivity index for MAO-B over MAO-A cannot be calculated from the available data. The existing information firmly establishes its high potency against MAO-B. medchemexpress.com

Structure Activity Relationship Sar Studies of Ache/bche/mao B in 3 and Analogues

Influence of Indan-1-one Core Modifications on Inhibitory Potency

The core structure of these inhibitors is a 2-benzylidene-1-indanone (B110557) moiety. Modifications to this core, particularly the substitution pattern on the indanone ring system, have a profound impact on the inhibitory activity against target enzymes.

A key modification investigated in the development of these analogues is the position of the methoxy (B1213986) group on the indanone ring. A study involving 42 novel indan-1-one derivatives compared compounds with a methoxy group at the 5-position versus the 6-position. nih.gov The results demonstrated that the placement of this group significantly influences potency. For instance, C6-substituted indanones have been shown to be particularly potent and selective inhibitors of MAO-B, with IC50 values in the low nanomolar range (0.001 to 0.030 μM). nih.gov In contrast, C5-substituted analogues are comparatively weaker MAO-B inhibitors. nih.gov This suggests that the 6-methoxy substitution pattern on the indanone core is a critical determinant for high-potency MAO-B inhibition.

Similarly, for cholinesterase inhibition, the substitution on the indanone ring plays a role in interacting with the enzyme's active site. While the 5,6-dimethoxy substitution of the related drug Donepezil (B133215) is known to interact efficiently with the peripheral anionic site (PAS) of cholinesterases, studies on simpler analogues show that a single methoxy group at the 6-position can establish a potent hydrophobic interaction with the side chain of the Leu289 residue, enhancing AChE inhibition. rsc.org

Contribution of Substituent Groups to Enzyme Binding Affinity and Selectivity

The primary point of structural diversity in the analogues of AChE/BChE/MAO-B-IN-3 lies in the terminal amine group attached to the benzylidene moiety. This portion of the molecule is crucial for interacting with the catalytic anionic site (CAS) of cholinesterases and contributes significantly to binding affinity and selectivity across all three target enzymes.

The parent study for this compound (designated as compound D38 ) systematically evaluated a series of secondary amine and piperazine (B1678402) derivatives. nih.gov The data shows that the nature of the alkyl or aryl groups on the terminal nitrogen dictates the potency and selectivity profile. For example, compounds bearing a 4-benzylpiperidine (B145979) moiety (D28 , D29 , D30 ) exhibited the most potent AChE inhibition, with IC50 values comparable to the reference drug Donepezil. nih.gov Conversely, compounds with different terminal amines, such as the dipropylamino group in D38 , showed a more balanced inhibition profile across AChE, BChE, and MAO-B. nih.gov

The following tables present the inhibitory activities (IC50 values) for this compound (D38 ) and some of its most potent analogues from the same series, highlighting the influence of the terminal amine substituent. nih.gov

Table 1: Inhibitory Potency of 6-Methoxy-Indanone Analogues

| Compound ID | Terminal Amine Group | hAChE IC50 (µM) | hBChE IC50 (µM) | hMAO-B IC50 (µM) |

|---|---|---|---|---|

| D28 | 4-Benzylpiperidine | 0.0248 | 0.0487 | 0.0264 |

| D29 | 4-(2-Fluorobenzyl)piperidine | 0.0224 | 0.0461 | 0.0249 |

| D30 | 4-(4-Fluorobenzyl)piperidine | 0.0257 | 0.0473 | 0.0251 |

| D37 | Diallylamine | 0.0481 | 0.0799 | 0.0371 |

| D38 | Dipropylamine | 0.0473 | 0.0782 | 0.0359 |

| D39 | Piperidine (B6355638) | 0.0458 | 0.0750 | 0.0393 |

| Donepezil | Reference | 0.0201 | - | - |

| Tacrine | Reference | - | 0.0003 | - |

| Pargyline | Reference | - | - | 0.0319 |

This data illustrates that while the 4-benzylpiperidine derivatives are exceptionally potent AChE inhibitors, the smaller alkylamine and piperidine groups in compounds D37-D39 maintain potent, balanced activity in the low nanomolar range against all three enzymes. nih.gov The electronic and steric properties of these substituent groups are key to achieving the desired multi-target profile.

Identification of Key Pharmacophoric Features for Dual/Triple Inhibition

The development of multi-target ligands like this compound relies on integrating distinct pharmacophoric features required for binding to different enzyme active sites within a single molecule. Analysis of the most potent analogues reveals a consensus pharmacophore for dual or triple inhibition.

The essential features are:

An Indan-1-one Core: This planar, rigid scaffold serves as the central structural foundation. A methoxy group, preferably at the 6-position, is crucial for enhancing hydrophobic interactions and potency, particularly for MAO-B. nih.govrsc.org

A Benzylidene Linker: This conjugated system connects the indanone core to the terminal amine, maintaining a specific spatial arrangement between the two key binding moieties. The exocyclic double bond introduces conformational rigidity. mdpi.com

A Terminal Tertiary Amine: This basic nitrogen center is a critical feature, mimicking the choline-binding portion of acetylcholine (B1216132). It is responsible for anchoring the inhibitor within the deep, narrow gorge of the cholinesterase active site, primarily through cation-π interactions with key aromatic residues (like Trp86 in AChE) at the catalytic anionic site (CAS). mdpi.com The nature of the substituents on this amine fine-tunes the binding affinity and selectivity. nih.gov

This combination allows the molecule to bridge the catalytic and peripheral sites of AChE while also fitting into the distinct hydrophobic cavity of the MAO-B active site.

Correlations between Structural Changes and Enzyme Kinetic Parameters

While detailed enzyme kinetic studies determining the inhibition constant (Ki) and mode of inhibition for this compound specifically were not reported in the primary literature, analysis of structurally related indanone inhibitors provides strong evidence for their kinetic behavior. nih.gov

Studies on similar 1-indanone (B140024) derivatives have established them as reversible and competitive inhibitors of MAO-B. nih.gov This mode of inhibition implies that the compound competes with the natural substrate (like dopamine) for binding to the active site of the enzyme. An increase in substrate concentration can overcome the inhibition. The competitive nature is consistent with the pharmacophore model, where the indanone moiety occupies the active site cavity.

For cholinesterases, related indanone-carbamate hybrids have been shown to act via a partial non-competitive mixed type of inhibition. researchgate.net A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction. researchgate.net This suggests that these molecules may bind not only at the catalytic site but also at allosteric sites, such as the peripheral anionic site (PAS), which is consistent with the dual-binding hypothesis for potent AChE inhibitors. rsc.orgresearchgate.net

Compound Names Table

| Abbreviation/ID | Chemical Name |

| AChE | Acetylcholinesterase |

| BChE | Butyrylcholinesterase |

| MAO-B | Monoamine Oxidase B |

| Donepezil | (±)-2,3-Dihydro-5,6-dimethoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one |

| Tacrine | 1,2,3,4-Tetrahydroacridin-9-amine |

| Pargyline | N-Methyl-N-(2-propynyl)benzylamine |

| D28 | (E)-2-(4-((4-benzylpiperidin-1-yl)methyl)benzylidene)-6-methoxy-2,3-dihydro-1H-inden-1-one |

| D29 | (E)-2-(4-((4-(2-fluorobenzyl)piperidin-1-yl)methyl)benzylidene)-6-methoxy-2,3-dihydro-1H-inden-1-one |

| D30 | (E)-2-(4-((4-(4-fluorobenzyl)piperidin-1-yl)methyl)benzylidene)-6-methoxy-2,3-dihydro-1H-inden-1-one |

| D37 | (E)-2-(4-((diallylamino)methyl)benzylidene)-6-methoxy-2,3-dihydro-1H-inden-1-one |

| D38 | (E)-2-(4-((dipropylamino)methyl)benzylidene)-6-methoxy-2,3-dihydro-1H-inden-1-one |

| D39 | (E)-6-methoxy-2-(4-(piperidin-1-ylmethyl)benzylidene)-2,3-dihydro-1H-inden-1-one |

Molecular Interactions and Computational Modeling of Ache/bche/mao B in 3

Molecular Docking Simulations with Target Enzymes

Molecular docking simulations were performed to predict the binding mode and affinity of compound D38 within the active sites of human AChE, BChE, and MAO-B. nih.gov The crystal structures used for these simulations were AChE (PDB ID: 4EY7), BChE (PDB ID: 4BDS), and MAO-B (PDB ID: 2V5Z). nih.gov

Acetylcholinesterase (AChE): In the active site of AChE, which features a deep and narrow gorge, compound D38 adopts a conformation that allows it to interact with key regions. nih.govdntb.gov.ua The molecule orients itself to span portions of both the catalytic anionic site (CAS) and the peripheral anionic site (PAS). The indanone core, a key structural feature of donepezil-like inhibitors, positions itself within the active gorge. nih.gov

Butyrylcholinesterase (BChE): Within the BChE active site, compound D38 also assumes a favorable binding pose. nih.gov The docking analysis shows the inhibitor positioned deeply within the active site gorge, engaging with critical amino acid residues. nih.gov

Monoamine Oxidase B (MAO-B): For MAO-B, the inhibitor settles into the enzyme's substrate-binding cavity. The docking pose indicates that the indan-1-one derivative structure fits snugly within the hydrophobic pocket, with its various functional groups oriented to form specific interactions with the surrounding residues. nih.gov

The inhibitory activity of compound D38 is underpinned by a network of specific molecular interactions with amino acid residues in the active sites of each target enzyme. nih.gov

Interactions with BChE: In the BChE active site, the compound is stabilized primarily through van der Waals and electrostatic interactions. nih.gov The indanone moiety engages in hydrophobic contacts with residues lining the active site gorge. Key interactions include those with Trp82 , Trp231 , and Tyr332 , which help anchor the ligand. nih.gov

Interactions with MAO-B: The binding of D38 within the MAO-B active site is characterized by significant hydrophobic and hydrogen bonding interactions. A critical hydrogen bond is formed between the carbonyl group of the indanone ring and the hydroxyl group of Tyr326 . The piperazine (B1678402) ring is involved in hydrophobic interactions with the flavin adenine (B156593) dinucleotide (FAD) cofactor and surrounding residues like Ile199 and Tyr435 . nih.gov

Table 1: Summary of Key Amino Acid Interactions for AChE/BChE/MAO-B-IN-3 (Compound D38)

| Enzyme Target | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|

| AChE | Trp286, Tyr341 | π-π Stacking |

| Tyr337 | Hydrogen Bond | |

| Trp86 | Hydrophobic Contact | |

| BChE | Trp82, Trp231 | Hydrophobic Contact |

| Tyr332 | Hydrophobic Contact | |

| MAO-B | Tyr326 | Hydrogen Bond |

| Ile199, Tyr435, FAD Cofactor | Hydrophobic Contact |

The potency of an inhibitor is often correlated with its binding affinity, which can be computationally estimated as a docking score or binding energy. nih.gov While the primary study for compound D38 did not explicitly report binding energy values in kcal/mol, it did provide the experimental IC50 values, which are a direct measure of inhibitory potency. nih.gov

The low nanomolar IC50 values for AChE (47.3 nM), BChE (78.2 nM), and MAO-B (35.9 nM) indicate a very high binding affinity of the compound for all three enzymes. acs.org This strong affinity is consistent with the extensive network of favorable interactions (hydrogen bonds, π-π stacking, and hydrophobic contacts) identified in the molecular docking simulations. nih.gov The combination of these interactions leads to a stable enzyme-inhibitor complex, resulting in potent inhibition. nih.gov

Table 2: Inhibitory Activity of this compound (Compound D38)

| Enzyme Target | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 0.0473 |

| Butyrylcholinesterase (BChE) | 0.0782 |

| Monoamine Oxidase B (MAO-B) | 0.0359 |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-enzyme interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time. acs.orgsci-hub.se

Information regarding molecular dynamics simulations specifically for the this compound (D38) complex was not available in the primary research literature. Such simulations would typically assess the stability of the binding pose predicted by docking, often by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation period. sci-hub.se A stable RMSD value over time generally indicates that the inhibitor remains securely bound in the active site. sci-hub.se

Similarly, specific data on the conformational dynamics of the enzyme-inhibitor binding for compound D38 from MD simulations are not detailed in the available scientific literature. This type of analysis would explore how the enzyme and inhibitor adapt to each other's presence, including fluctuations in key amino acid side chains and the flexibility of the ligand within the binding pocket. acs.org

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful computational microscope, offering profound insights into the electronic structure and inherent reactivity of molecules. For multi-target agents like this compound, these methods are indispensable for understanding the fundamental electronic characteristics that govern their interactions with complex biological targets.

Density Functional Theory (DFT) Studies for Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with a high degree of accuracy. For inhibitors such as this compound, which belongs to the indanone class of compounds, DFT studies are critical for elucidating the electronic features that drive its inhibitory potential.

In typical studies of related indanone-based inhibitors, researchers employ DFT calculations, often using functionals like B3LYP with a basis set such as 6–311G(d,p), to determine the molecule's electronic landscape. researchgate.net Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). The E_HOMO is associated with the molecule's capacity to donate electrons, a crucial factor in forming interactions like charge-transfer complexes. Conversely, the E_LUMO relates to the ability to accept electrons, which is vital for interactions with electron-rich residues in an enzyme's active site.

The difference between these orbital energies, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity, suggesting the molecule can more readily engage in the electronic-level interactions required for binding and inhibition. For this compound, its specific HOMO-LUMO gap would dictate its kinetic stability and its propensity to interact with the catalytic sites of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. While the precise values for this specific compound are proprietary, the methodology remains central to its design and optimization.

Table 1: Representative DFT-Calculated Electronic Properties for Enzyme Inhibitors This table presents illustrative data for related compound classes, as specific values for this compound are not publicly available.

| Parameter | Typical Value Range (eV) | Description |

|---|---|---|

| E_HOMO | -6.0 to -7.5 | Energy of the Highest Occupied Molecular Orbital; reflects electron-donating ability. |

| E_LUMO | -1.5 to -2.5 | Energy of the Lowest Unoccupied Molecular Orbital; reflects electron-accepting ability. |

| Energy Gap (ΔE) | 4.0 to 5.5 | The difference between E_LUMO and E_HOMO; a key indicator of molecular reactivity and stability. nih.gov |

Analysis of Reactivity Descriptors

From the foundational HOMO and LUMO energies calculated via DFT, a suite of global reactivity descriptors can be derived. These descriptors provide a quantitative framework for predicting the chemical behavior of a molecule like this compound. In studies of similar bioactive molecules, these descriptors are used to correlate electronic structure with biological activity. nih.gov

Key reactivity descriptors include:

Ionization Potential (I ≈ -E_HOMO): Represents the energy needed to remove an electron.

Electron Affinity (A ≈ -E_LUMO): The energy released upon gaining an electron.

Electronegativity (χ = (I+A)/2): Measures the molecule's power to attract electrons.

Chemical Hardness (η = (I-A)/2): Indicates resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft" and more reactive.

Electrophilicity Index (ω = χ²/2η): Quantifies the molecule's ability to act as an electrophile. This is particularly relevant for inhibitors that may form covalent or pseudo-covalent bonds with nucleophilic residues (e.g., serine in the active site of cholinesterases).

The analysis of these descriptors for an indanone derivative like this compound would provide a detailed profile of its reactivity, helping to explain its binding mode and inhibitory mechanism against its three target enzymes. researchgate.net

| Electrophilicity Index (ω) | ω = χ² / 2η | Predicts the capacity of the molecule to accept electronic charge and interact with biological nucleophiles. |

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational strategy used to distill the essential three-dimensional arrangement of chemical features a molecule must possess to be biologically active. For a multi-target-directed ligand (MTDL) like this compound, this approach is invaluable for identifying new chemical entities with a similar, desired biological profile. nih.gov

A pharmacophore model is generated by identifying the key structural motifs responsible for binding. For an inhibitor of AChE, BChE, and MAO-B, this typically includes features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings (for π-π stacking interactions), hydrophobic centers, and a positively ionizable feature to interact with the catalytic anionic site of cholinesterases. mdpi.comresearchgate.net For instance, a pharmacophore model developed for multi-target inhibitors of cholinesterases and BACE-1 featured four hydrophobic centers, three hydrogen bond acceptors, and one positively charged center. nih.gov Similarly, a five-point model (ADHRR) has been described for MAO-B inhibitors, comprising a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and two aromatic rings. amrita.edu

Once a validated pharmacophore model is constructed based on the known interactions of active compounds like the indanone series, it is used as a 3D query to search large chemical databases. nih.gov This process, known as virtual screening, rapidly filters millions of compounds to identify those that match the required spatial and chemical features. mdpi.comnih.gov The resulting "hits" are then subjected to further computational analysis, such as molecular docking, to predict their binding affinity and pose within the active sites of AChE, BChE, and MAO-B, ultimately leading to the selection of promising candidates for chemical synthesis and biological testing. researchgate.net This strategy significantly accelerates the discovery of novel MTDLs for complex neurodegenerative diseases.

Mechanistic Insights Beyond Direct Enzyme Catalytic Inhibition

Exploration of Additional In Vitro Biological Activities

The therapeutic potential of AChE/BChE/MAO-B-IN-3 is underscored by its engagement in pathways that are critically implicated in the pathology of Alzheimer's disease but are distinct from direct enzyme inhibition. acs.orgnih.gov These additional activities, particularly its capacity to counteract oxidative stress and interfere with the formation of amyloid plaques, highlight its multifaceted approach to tackling the complex nature of neurodegeneration. acs.orgnih.gov

In Vitro Antioxidant Activity and Free Radical Scavenging Mechanisms

Oxidative stress is a significant contributor to neuronal damage in Alzheimer's disease. acs.org The ability of a therapeutic agent to mitigate this through antioxidant activity is therefore of considerable interest. This compound has demonstrated notable antioxidant potential in in vitro assays. acs.orgnih.gov

The antioxidant capacity of this indanone derivative was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free-radical scavenging assay. rsc.org In this test, the compound exhibited significant scavenging activity, indicating its ability to neutralize harmful free radicals. rsc.orgnih.gov The effectiveness of this activity is quantified by its half-maximal inhibitory concentration (IC50), which was determined to be 0.246 ± 0.011 μM. rsc.org This potent antioxidant action suggests that this compound may help protect neurons from oxidative damage, a key pathological feature of Alzheimer's disease. acs.org

A broader study of 42 novel indan-1-one derivatives, which included the compound of interest, confirmed that many of these compounds possess strong antioxidant properties. nih.gov Specifically, compounds D28–D30 and D37–D39, a group that includes this compound (D30), were highlighted for their significant antioxidant activity. acs.orgnih.gov The research noted that at a concentration of 10⁻⁴ M, compounds D19–D42, which encompasses D30, showed over 50% antioxidant activity in the DPPH assay. nih.gov

Table 1: In Vitro Antioxidant Activity of this compound (Compound D30)

| Assay | Parameter | Result (μM) | Reference |

|---|---|---|---|

| DPPH Free-Radical Scavenging | IC50 | 0.246 ± 0.011 | rsc.org |

Modulation of Beta-Amyloid Aggregation In Vitro

The aggregation of beta-amyloid (Aβ) peptides into plaques is a central event in the pathogenesis of Alzheimer's disease. acs.org The ability to inhibit or modulate this process is a key therapeutic strategy. This compound has been shown to directly interfere with the aggregation of beta-amyloid 1–42 (Aβ42), the most neurotoxic form of the peptide. rsc.org

In vitro studies utilizing a specific kit-based method demonstrated that this compound effectively inhibits Aβ42 aggregation. rsc.orgacs.org The compound's potency in this regard is reflected by its IC50 value of 0.1780 ± 0.0074 μM. rsc.org This finding is significant as it points to a direct mechanistic interaction with the Aβ peptide, preventing the formation of the toxic oligomers and fibrils that lead to neuronal dysfunction and death. acs.org

The research on the series of novel indanone derivatives further supports this finding, identifying compounds D28–D30 and D37–D39 as effective inhibitors of β-amyloid plaque aggregation. acs.orgnih.gov This anti-aggregation property, combined with its other activities, positions this compound as a promising multifunctional agent for Alzheimer's disease research. acs.orgnih.gov

Table 2: In Vitro Beta-Amyloid Aggregation Inhibition by this compound (Compound D30)

| Assay | Target | Parameter | Result (μM) | Reference |

|---|---|---|---|---|

| Beta-Amyloid Aggregation Inhibition | Aβ42 | IC50 | 0.1780 ± 0.0074 | rsc.org |

Challenges and Future Perspectives in Ache/bche/mao B Multi Target Inhibitor Research

Strategies for Optimizing Inhibitory Potency and Enzyme Selectivity

A critical aspect of developing multi-target inhibitors is the optimization of their potency against the intended enzymes while maintaining selectivity over other related enzymes. For instance, AChE/BChE/MAO-B-IN-3 exhibits impressive inhibitory concentrations (IC50) in the nanomolar range for all three of its target enzymes. medchemexpress.com

Strategies to enhance potency and selectivity often involve modifying the core structure of the inhibitor. The introduction of different functional groups can significantly impact the binding affinity and selectivity. For example, in the development of other multi-target inhibitors, the addition of a benzamide (B126) motif to a coumarin (B35378) core was explored to generate new chemical entities with varied inhibitory activities. researchgate.net Similarly, the synthesis of chalcone (B49325) and donepezil-based dual inhibitors has shown that linking different pharmacophores can lead to compounds with balanced activities against both AChE and MAO-B. tandfonline.com

The selectivity between AChE and BChE is another important consideration. While both enzymes hydrolyze acetylcholine (B1216132), their relative importance can change during the progression of Alzheimer's disease, with BChE activity increasing significantly. mdpi.com Therefore, inhibitors that can effectively target both cholinesterases may offer improved therapeutic benefits. mdpi.com

Below is a data table summarizing the inhibitory activity of this compound.

| Enzyme Target | IC50 (µM) |

| Human Acetylcholinesterase (hAChE) | 0.0473 medchemexpress.com |

| Human Butyrylcholinesterase (hBChE) | 0.0782 medchemexpress.com |

| Human Monoamine Oxidase-B (hMAO-B) | 0.0359 medchemexpress.com |

Addressing Structural and Mechanistic Research Gaps

A thorough understanding of how these inhibitors bind to their target enzymes at a molecular level is crucial for rational drug design. X-ray crystallography and molecular docking studies are invaluable tools in this regard. These techniques can reveal the specific amino acid residues involved in the binding interaction, providing a structural basis for the observed inhibitory activity and selectivity. acs.orgresearchgate.net

For example, docking studies with other dual inhibitors have shown that interactions with specific residues like Tyr124 in AChE are important for binding. nih.gov The binding mode of an inhibitor can also elucidate its mechanism of inhibition, whether it is competitive, non-competitive, or mixed-type. mdpi.comnih.gov Unraveling the binding mode of dual-target inhibitors can reveal unforeseen conformational changes in the target enzyme, providing a template for further development. acs.org

Advancements in Multi-Target Ligand Design and Computational Predictions

The design of multi-target ligands has evolved from simple pharmacophore merging to more sophisticated strategies. The linkage approach, where two distinct pharmacophores are connected by a linker, is a common strategy. tandfonline.com Another approach involves the fusion of two scaffolds to create a novel hybrid molecule. tandfonline.com

Computational tools play an increasingly important role in this process. In silico methods, such as molecular docking and molecular dynamics simulations, can predict the binding affinity and mode of interaction of a designed molecule with its targets, helping to prioritize compounds for synthesis and biological evaluation. researchgate.netnih.gov These computational predictions can significantly streamline the drug discovery process, saving time and resources.

Potential Avenues for Further Pre-Clinical Research on Multi-Targeted Agents

The promising in vitro profile of compounds like this compound warrants further pre-clinical investigation. An important next step is to evaluate their efficacy and safety in cellular and animal models of Alzheimer's disease. For instance, this compound has shown an IC50 value of 6.8118 µM on the NIH/3T3 fibroblast cell line, indicating some level of cytotoxicity that needs to be further explored. medchemexpress.com

Furthermore, assessing the pharmacokinetic properties of these multi-target inhibitors is crucial. This includes evaluating their ability to cross the blood-brain barrier, a critical requirement for drugs targeting central nervous system disorders. acs.org Investigating other potentially beneficial properties, such as antioxidant activity and the ability to inhibit amyloid-beta aggregation, is also a valuable avenue for future research. medchemexpress.commedchemexpress.com Some dual inhibitors have already demonstrated these additional neuroprotective effects. researchgate.nettandfonline.com

The development of multi-target inhibitors like this compound represents a significant step forward in the quest for more effective treatments for complex neurodegenerative diseases. By addressing the challenges in potency, selectivity, and mechanistic understanding, and by leveraging advanced design strategies and pre-clinical models, researchers can continue to advance this promising therapeutic approach.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。